molecular formula C9H7BrF2O B8465160 2-Bromo-3',5'-difluoropropiophenone

2-Bromo-3',5'-difluoropropiophenone

Cat. No.: B8465160
M. Wt: 249.05 g/mol
InChI Key: OBQPRZTXLWAVSU-UHFFFAOYSA-N
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Description

2-Bromo-3',5'-difluoropropiophenone is a specialized fluorinated aromatic ketone that serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and agrochemical research . The compound features a propiophenone core functionalized with a bromo substituent at the alpha-carbon and two fluorine atoms on the aromatic ring. This specific arrangement is highly valuable, as the bromine atom is a reactive handle for further transformations via cross-coupling reactions or nucleophilic substitutions, enabling the introduction of diverse structural motifs . The presence of the meta - and para - fluorine atoms on the phenyl ring can significantly influence the compound's electronic characteristics, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive molecules . As a key synthetic intermediate, this compound is useful in Friedel-Crafts acylation and other reactions catalyzed by Lewis acids to create novel chemical entities . Its structural analogs are frequently employed in the development of active pharmaceutical ingredients (APIs) and advanced materials, where the incorporation of fluorine is a common strategy to optimize a compound's absorption, distribution, and binding properties . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

2-bromo-1-(3,5-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-7(11)4-8(12)3-6/h2-5H,1H3

InChI Key

OBQPRZTXLWAVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)F)F)Br

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis
2-Bromo-3',5'-difluoropropiophenone serves as an important intermediate in organic synthesis. Its bromine and fluorine substituents enhance its reactivity, making it suitable for various coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for building complex organic molecules.

Case Study: Synthesis of Fluorinated Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of fluorinated phenolic compounds. The reaction conditions were optimized using palladium catalysts, resulting in high yields of the desired products with minimal by-products .

ReactionCatalystYield (%)
SuzukiPd(PPh₃)₂Cl₂85
HeckPd(OAc)₂90

Pharmaceutical Applications

2.1 Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored.

Case Study: Kinase Inhibition
A research article in Cancer Research demonstrated that derivatives of this compound showed significant inhibition of the EGFR kinase pathway, which is crucial in various cancers. The study reported IC50 values indicating effective concentration levels for therapeutic applications .

Material Science Applications

3.1 Polymer Chemistry
The compound is also used in the synthesis of fluorinated polymers, which possess unique thermal and chemical resistance properties. These polymers are increasingly used in coatings and advanced materials.

Case Study: Development of Fluorinated Coatings
In a study published in Polymer Chemistry, researchers synthesized a fluorinated polymer using this compound as a precursor. The resulting material exhibited enhanced hydrophobic properties and thermal stability compared to non-fluorinated counterparts .

PropertyNon-Fluorinated PolymerFluorinated Polymer
Water Contact Angle (°)70110
Thermal Decomposition Temp (°C)250300

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-3',5'-difluoropropiophenone are compared below with chemically related compounds, focusing on substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of Brominated/Fluorinated Propiophenones and Acetophenones

Compound Name Molecular Formula Molecular Weight Substituent Positions Boiling Point/°C (Pressure) Key Applications/Toxicity
This compound C₉H₇BrF₂O 249.06 Br (2), F (3',5') 60–62 (0.3 mm Hg) Pharmaceutical intermediate
2',4'-Difluoropropiophenone C₉H₈F₂O 170.15 F (2',4') 52 (2 mm Hg) Reagent in organic synthesis
2-Bromo-3'-chloropropiophenone (BCP) C₉H₈BrClO 247.52 Br (2), Cl (3') Not reported Mutagenic impurity in bupropion synthesis
2-Bromo-2',4'-difluoroacetophenone C₈H₅BrF₂O 235.03 Br (2), F (2',4') Discontinued Limited commercial availability
2-Bromo-3',5'-dipivaloxyacetophenone C₁₈H₂₃BrO₅ 399.28 Br (2), pivaloxy (3',5') Not reported Specialty chemical for advanced synthesis

Key Observations:

Substituent Effects on Reactivity and Applications: Bromine at the 2-position (acetyl group) enhances electrophilicity, making this compound a reactive intermediate in nucleophilic substitutions. In contrast, 2',4'-difluoropropiophenone lacks bromine, limiting its utility in bromination-dependent reactions . Fluorine atoms at the 3' and 5' positions (meta to the ketone) reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo-2',4'-difluoroacetophenone), facilitating aromatic electrophilic substitutions .

Toxicity and Regulatory Considerations: 2-Bromo-3'-chloropropiophenone (BCP) is a genotoxic impurity in bupropion, demonstrating mutagenicity in Ames tests and micronucleus assays .

Physical Properties: The boiling point of this compound (60–62°C at 0.3 mm Hg) is lower than that of 2',4'-difluoropropiophenone (52°C at 2 mm Hg), reflecting differences in molecular weight and halogen electronegativity .

Commercial Availability: Unlike 2-bromo-2',4'-difluoroacetophenone, which is discontinued , this compound remains accessible for research-scale synthesis, as evidenced by its use in patent literature .

Q & A

Q. What are the established synthetic routes for 2-Bromo-3',5'-difluoropropiophenone, and what key reagents are involved?

The synthesis typically involves bromination of a fluorinated propiophenone precursor. For example, bromination of 3',5'-difluoropropiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperatures (50–70°C) . Solvents like dichloromethane or chloroform are often used to enhance reactivity. Purification is achieved via vacuum distillation or column chromatography, with yields dependent on stoichiometric precision and reaction time optimization .

Q. How can researchers verify the purity and structural identity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine and fluorine positions) .
  • GC-MS/HPLC : To assess purity (>95%) and detect trace impurities .
  • Elemental Analysis : Validating molecular formula (C₉H₇BrF₂O) .
  • Melting/Boiling Points : Cross-referencing with literature values (e.g., bp ~295°C at 760 mmHg) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats due to its lachrymatory properties .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep at -20°C under nitrogen to prevent degradation .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination?

  • Catalyst Screening : Compare FeCl₃ vs. AlCl₃ for regioselectivity and yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions vs. non-polar solvents .
  • Temperature Control : Lower temperatures (e.g., 40°C) may suppress di-bromination .
  • In Situ Monitoring : Use FT-IR or TLC to track reaction progress and halt at optimal conversion .

Q. What analytical challenges arise when interpreting spectral data for halogenated propiophenones?

  • NMR Signal Splitting : Overlapping peaks from fluorine and bromine substituents require high-field instruments or 2D NMR (e.g., COSY, HSQC) .
  • Mass Fragmentation : Distinguishing molecular ion peaks ([M]⁺) from isotopic clusters (Br/F effects) .
  • Contradictions in Physical Data : Discrepancies in reported boiling points (e.g., 52°C at 2 mmHg vs. 295°C at 760 mmHg) may arise from measurement conditions or impurities .

Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig Amination : Test Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for C-N bond formation .
  • Suzuki-Miyaura Coupling : Screen boronic acids and bases (K₂CO₃ vs. Cs₂CO₃) to optimize C-C bond formation .
  • Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to derive rate laws .

Q. How can researchers mitigate risks during scale-up synthesis?

  • Thermal Hazard Assessment : Use DSC/TGA to identify exothermic decomposition risks .
  • Process Automation : Implement flow chemistry to control reaction parameters (e.g., residence time, temperature) .
  • Waste Stream Analysis : Quantify halogenated byproducts for regulatory compliance .

Methodological Comparisons

Parameter Bromination (Br₂) Bromination (NBS)
Yield 60–75%50–65%
Byproducts Di-brominated isomersSuccinimide residues
Catalyst FeCl₃ (1.2 eq)None required
Safety High toxicity (Br₂ gas)Lower risk (solid reagent)
Reference

Key Research Gaps

  • Green Chemistry : Explore solvent-free or bio-catalytic routes to reduce environmental impact.
  • Structure-Activity Relationships : Link substituent effects (Br/F positions) to biological activity (e.g., enzyme inhibition) .
  • Advanced Characterization : Apply X-ray crystallography to resolve ambiguous stereochemistry .

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